D-Praziquanamine

Overview

Description

D-Praziquanamine is an enantiomer of praziquanamine, a derivative of praziquantel. Praziquantel is a well-known anthelmintic drug used primarily for the treatment of schistosomiasis and other parasitic worm infections. This compound, specifically, is utilized in various scientific research applications due to its unique properties and potential therapeutic benefits.

Mechanism of Action

Target of Action

D-Praziquanamine, an isomer of L-Praziquanamine , is hypothesized to target the β subunits of voltage-gated Ca2+ channels, particularly in Schistosoma mansoni and Schistosoma japonicum . These channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular processes.

Mode of Action

Although the exact mechanism of action is still unknown, it is believed that this compound interacts with its targets, leading to disruption of calcium ion homeostasis in the worm . This disruption is thought to result in uncontrolled muscle contraction and paralysis , thereby inhibiting the normal functioning of the parasites.

Pharmacokinetics

Praziquantel, the racemate of this compound, undergoes extensive first-pass metabolism in the liver by the cytochrome P450 (CYP) system, including CYP1A2, CYP3A4, CYP2B1, CYP3A5, and CYP2C19 . This makes its pharmacokinetics susceptible to variability due to interindividual pharmacogenetic differences and interactions with drugs or substances taken concomitantly that induce or inhibit these enzymes . .

Result of Action

The primary result of this compound’s action is the paralysis of parasites, which is achieved by causing uncontrolled muscle contraction through disruption of calcium ion homeostasis . This effect is crucial for its anthelmintic activity against parasitic worm infections such as schistosomiasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit the enzymes involved in its metabolism . .

Biochemical Analysis

Biochemical Properties

D-Praziquanamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with enzymes involved in the metabolism of schistosomiasis, a parasitic disease. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting the metabolic processes of the parasite . This interaction is essential for its potential use as an antischistosomal agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in the immune response, leading to enhanced immune activity against parasitic infections . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in disrupted energy production and metabolic flux within the parasite cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition leads to a cascade of effects, including the disruption of metabolic pathways and the alteration of gene expression . The binding of this compound to enzymes is highly specific, allowing it to target parasitic cells selectively while minimizing effects on host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on parasitic enzymes, leading to sustained disruption of parasite metabolism and growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits parasitic enzymes without causing significant toxicity to the host . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of schistosomiasis. It interacts with enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of the parasite . By inhibiting these enzymes, this compound disrupts the metabolic processes of the parasite, leading to its death . Additionally, this compound affects the levels of key metabolites, further disrupting the parasite’s metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in parasitic cells, where it exerts its inhibitory effects on enzymes . The distribution of this compound within host tissues is relatively limited, reducing the potential for off-target effects . This selective distribution is crucial for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization within parasitic cells. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes . Additionally, this compound can be found in the mitochondria, where it disrupts energy production and metabolic flux . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its accumulation in specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Praziquanamine typically involves several steps. One common method includes the reaction of phenethylamine with chloracetyl chloride, followed by methenamine and glyoxal bis(dimethyl acetal). This multi-step process ensures the formation of the desired enantiomer with high purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistent production of high-purity this compound. Techniques such as crystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: D-Praziquanamine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

D-Praziquanamine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various bioactive molecules.

Biology: Studied for its potential effects on cellular processes and pathways.

Medicine: Investigated for its potential therapeutic benefits in treating parasitic infections and other diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Comparison with Similar Compounds

L-Praziquanamine: Another enantiomer of praziquanamine, used as a control in experiments.

Praziquantel: The parent compound, widely used as an anthelmintic drug.

Praziquanamides: Derivatives of praziquanamine with potential antimalarial and antischistosomal activity

Uniqueness: D-Praziquanamine is unique due to its specific enantiomeric form, which can exhibit different biological activities compared to its counterparts. This makes it a valuable compound for research and potential therapeutic applications .

Properties

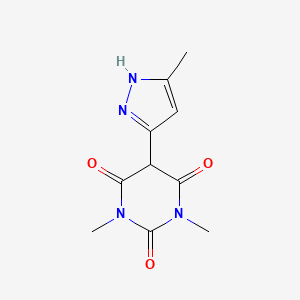

IUPAC Name |

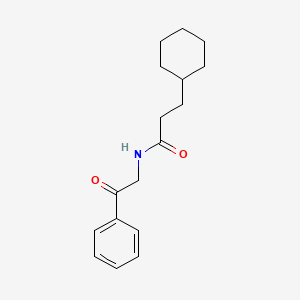

(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRDOUXISKJZGL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CNCC2=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164452 | |

| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55375-92-3 | |

| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55375-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praziquanamine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW22SZ7JPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)